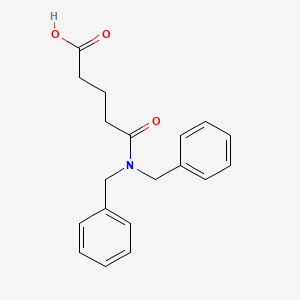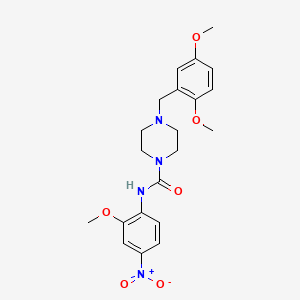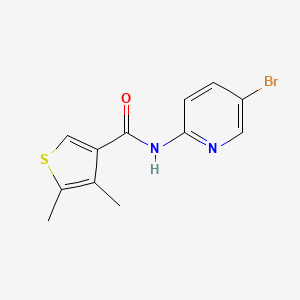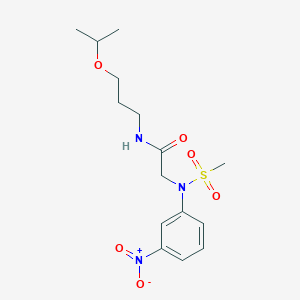
5-(dibenzylamino)-5-oxopentanoic acid
Descripción general
Descripción
5-(dibenzylamino)-5-oxopentanoic acid, also known as DBAA, is a chemical compound with potential for scientific research applications. It is a derivative of the amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). DBAA has been shown to have potential as a therapeutic agent for a variety of conditions, including neurodegenerative diseases, anxiety, and depression.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- Transformation into γ-Aldehyde : 5-(Dibenzylamino)-5-oxopentanoic acid can be transformed into the corresponding γ-aldehyde. This process involves complete benzylation of L-glutamic acid, selective reduction of the γ-ester into alcohol, and subsequent transformation into aldehyde using Swern oxidation. This method provides a way to convert simple encoded amino acids into more complex compounds, highlighting the synthetic versatility of the aldehyde function (Rodriquez & Taddei, 2005).
Chemosensory Applications
- Fluorescent Probes for Zinc Sensing : New selective zinc sensors based on a Schiff base and an amino acid, incorporating 5-(dibenzylamino)-5-oxopentanoic acid derivatives, have been synthesized. These probes show a significant enhancement in fluorescent emission intensity upon binding to Zn2+ ions, demonstrating potential for bioimaging applications (Berrones-Reyes et al., 2019).
Enzyme Inhibition Studies
- Inactivator for Zinc Protease : Derivatives of 5-(dibenzylamino)-5-oxopentanoic acid have been investigated as mechanism-based inactivators for the zinc protease carboxypeptidase A. This demonstrates the compound's potential in modulating enzyme activity, providing insights into enzyme mechanics and potentially aiding in drug discovery (Mobashery et al., 1990).
Organic Synthesis
- Building Blocks in Synthetic Organic Chemistry : N,N-Dibenzylamino aldehydes, derivable from 5-(dibenzylamino)-5-oxopentanoic acid, are emerging as valuable chiral building blocks. These compounds have been used for the transformation into aldimines and subsequent methylene transfer to obtain alpha-amino aziridines, showcasing their versatility in organic synthesis (Reetz & Lee, 2001).
Propiedades
IUPAC Name |
5-(dibenzylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(12-7-13-19(22)23)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXYVAJHUOXBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dibenzylamino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4763094.png)
![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)

![5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)





![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)